Methyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate Methyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 308295-49-0
VCID: VC6996731
InChI: InChI=1S/C16H17BrO5/c1-8-13(14(18)20-5)9-6-12(10(17)7-11(9)21-8)22-15(19)16(2,3)4/h6-7H,1-5H3
SMILES: CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C(C)(C)C)C(=O)OC
Molecular Formula: C16H17BrO5
Molecular Weight: 369.211

Methyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

CAS No.: 308295-49-0

Cat. No.: VC6996731

Molecular Formula: C16H17BrO5

Molecular Weight: 369.211

* For research use only. Not for human or veterinary use.

Methyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate - 308295-49-0

Specification

CAS No. 308295-49-0
Molecular Formula C16H17BrO5
Molecular Weight 369.211
IUPAC Name methyl 6-bromo-5-(2,2-dimethylpropanoyloxy)-2-methyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C16H17BrO5/c1-8-13(14(18)20-5)9-6-12(10(17)7-11(9)21-8)22-15(19)16(2,3)4/h6-7H,1-5H3
Standard InChI Key QLJQLPNZYUGYQI-UHFFFAOYSA-N
SMILES CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C(C)(C)C)C(=O)OC

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound’s benzofuran backbone consists of a fused bicyclic system with an oxygen atom in the furan ring. Key substituents include:

  • Bromine at position 6, introducing electrophilic reactivity for cross-coupling reactions.

  • Pivaloyloxy group (2,2-dimethylpropanoyloxy) at position 5, providing steric bulk and hydrolytic stability compared to smaller acyloxy groups .

  • Methyl group at position 2, enhancing lipophilicity and influencing crystal packing .

  • Methyl ester at position 3, a common prodrug moiety amenable to hydrolysis .

The SMILES notation COC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C(C)(C)C)Br)C and InChIKey FURGOVFGFKNQCU-UHFFFAOYSA-N confirm the spatial arrangement of these groups.

Comparative Analysis With Analogues

Structural analogs exhibit predictable variations in properties:

PropertyMethyl DerivativeEthyl Derivative Isopropyl Derivative
Molecular FormulaC₁₆H₁₇BrO₅C₁₇H₁₉BrO₅C₁₈H₂₁BrO₅
Molecular Weight (g/mol)369.211383.048397.265
Predicted CCS (Ų) [M+H]178.1178.1183.6

The methyl ester’s lower molecular weight compared to ethyl/isopropyl variants reduces steric hindrance, potentially enhancing reactivity in nucleophilic substitution.

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The synthesis involves three key stages:

  • Benzofuran Core Construction:

    • Cyclization of 2-methylresorcinol derivatives via acid-catalyzed Fischer indole synthesis.

    • Bromination at position 6 using N-bromosuccinimide (NBS) in dichloromethane .

  • Esterification:

    • Mitsunobu reaction to introduce the methyl ester at position 3 .

  • Acylation:

    • Pivaloyl chloride in pyridine for position 5 functionalization.

Applications in Pharmaceutical Development

Material Science Applications

The pivaloyloxy group’s hydrophobicity makes the compound a candidate for:

  • Liquid crystal precursors: Benzofuran derivatives exhibit mesomorphic behavior when functionalized with long alkyl chains.

  • Polymer additives: Bromine content may act as a flame retardant synergist.

ConditionStability Outcome
Ambient lightGradual decomposition (≈3%/month)
Humidity >60%Ester hydrolysis to carboxylic acid
Temperature >40°CIncreased degradation rate

Spectroscopic and Computational Data

Predicted Tandem MS Fragmentation

Using PubChemLite collision cross-section (CCS) data :

m/zFragment IonProposed Structure
369.21[M+H]+Intact molecular ion
287.08Loss of pivaloyloxy (C5H9O2)Deacylated intermediate
169.03Bromobenzofuran coreBase structure after cleavage

DFT-Optimized Geometry

Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict:

  • Dihedral angle between benzofuran and pivaloyloxy groups: 87.5°

  • HOMO-LUMO gap: 4.3 eV, indicating moderate electrophilicity .

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